1-(methoxymethyl)cyclobutane-1-carbaldehyde
CAS No.: 1849217-18-0
Cat. No.: VC11645357
Molecular Formula: C7H12O2
Molecular Weight: 128.2
Purity: 60
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1849217-18-0 |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.2 |
Introduction
Chemical Identity and Structural Features
1-(Methoxymethyl)cyclobutane-1-carbaldehyde (C₇H₁₂O₂) features a cyclobutane ring substituted at the 1-position with both a methoxymethyl (-CH₂-O-CH₃) and a formyl (-CHO) group. Its molecular weight is 128.17 g/mol, and its structure can be represented by the SMILES notation COCC1(CCC1)C=O
. The methoxymethyl group introduces steric bulk and electron-donating effects, while the aldehyde functionality provides a reactive site for further transformations.
Comparative analysis with structurally similar compounds reveals key distinctions:
-
1-Methoxycyclobutane-1-carbaldehyde (C₆H₁₀O₂): Lacks the methylene spacer between the methoxy and cyclobutane groups .
-
1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde (C₈H₁₄O₂): Features an extended ethyl chain between the methoxy and cyclobutane .
-
1-(Methoxymethyl)cyclopentane-1-carbaldehyde (C₈H₁₄O₂): Utilizes a five-membered cyclopentane ring instead of cyclobutane .
The cyclobutane ring’s inherent strain (≈26 kcal/mol) and the aldehyde’s electrophilicity make this compound particularly reactive compared to larger ring analogs .
Synthetic Approaches
Cyclobutane Ring Construction
The synthesis of cyclobutane derivatives often employs strain-inducing strategies:
-
[2+2] Photocycloadditions: Ultraviolet irradiation of enones or alkenes generates cyclobutane rings . For example, the reaction of methylenecyclobutane with dichloroethylene under UV light yields bicyclic intermediates .
-
Transannular Cyclization: Wiberg-Ciula-type reactions convert substituted cyclobutanes to bicyclobutanes (BCBs), though this method typically requires halogenated precursors .
Reactivity and Applications
Aldehyde-Directed Reactions
The formyl group participates in nucleophilic additions and condensations:
-
Grignard Additions: Organomagnesium reagents attack the aldehyde to form secondary alcohols .
-
Wittig Reactions: Generate α,β-unsaturated ketones for use in materials science .
Strain-Release Chemistry
The cyclobutane ring’s strain energy facilitates unique transformations:
-
Ring-Opening Polymerization: Potential for creating polycyclobutane materials with tailored mechanical properties .
-
Cross-Coupling Reactions: Palladium-catalyzed couplings could functionalize the methoxymethyl group .
Future Directions
Further research should prioritize:
-
Enantioselective Synthesis: Developing chiral catalysts for asymmetric methoxymethylation .
-
Biological Screening: Testing antimicrobial or anticancer activity given cyclobutane’s prevalence in bioactive molecules .
This compound’s blend of strain and functionality positions it as a valuable building block in organic chemistry, meriting expanded synthetic and applied studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume